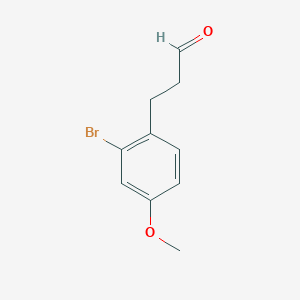
2-(Aminomethyl)-1-cyclohexylbutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-1-cyclohexylbutan-1-ol is an organic compound that features both an amine and an alcohol functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1-cyclohexylbutan-1-ol can be achieved through several methods. One common approach involves the reductive amination of cyclohexanone with 2-aminomethylbutanol. This reaction typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Raney nickel or platinum may be employed to facilitate the hydrogenation process, ensuring efficient conversion of starting materials to the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)-1-cyclohexylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives like amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Acyl chlorides, sulfonyl chlorides
Major Products Formed
Oxidation: Cyclohexylbutanone, cyclohexylbutanoic acid
Reduction: Cyclohexylbutylamine
Substitution: N-acyl derivatives, N-sulfonyl derivatives
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-1-cyclohexylbutan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)-1-cyclohexylbutan-1-ol involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the alcohol group can participate in hydrogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(Aminomethyl)pyridine: Similar structure but with a pyridine ring instead of a cyclohexyl group.
2-(Aminomethyl)indole: Contains an indole ring, offering different electronic properties and reactivity.
2-(Aminomethyl)oxazoline: Features an oxazoline ring, which can impact its chemical behavior and applications.
Uniqueness
2-(Aminomethyl)-1-cyclohexylbutan-1-ol is unique due to its combination of a cyclohexyl ring and a butanol chain, providing distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C11H23NO |
|---|---|
Peso molecular |
185.31 g/mol |
Nombre IUPAC |
2-(aminomethyl)-1-cyclohexylbutan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-2-9(8-12)11(13)10-6-4-3-5-7-10/h9-11,13H,2-8,12H2,1H3 |
Clave InChI |
NSSFTSZHYUICMA-UHFFFAOYSA-N |
SMILES canónico |
CCC(CN)C(C1CCCCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B13548710.png)
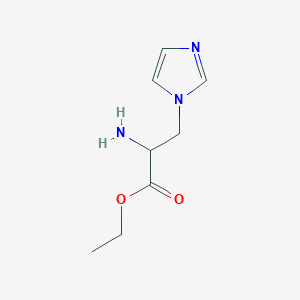
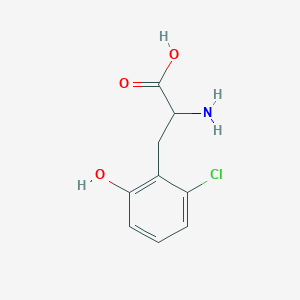
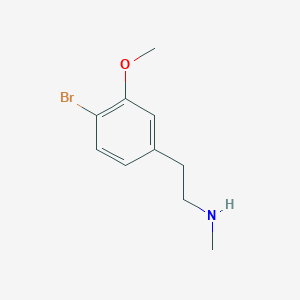

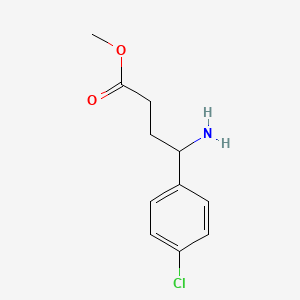
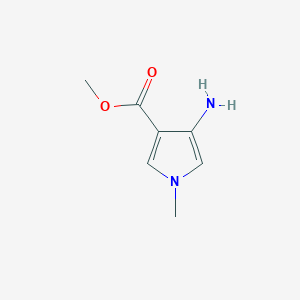


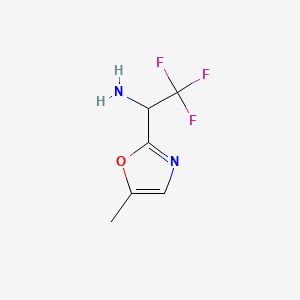

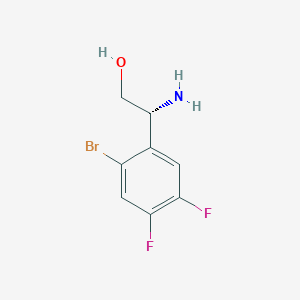
![2-Chloromethyl-1-phenyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13548773.png)
